Tobramycin Sulfate

Antimicrobial susceptibility Pseudomonas aeruginosa Cystic fibrosis

Researchers requiring reliable anti-pseudomonal activity often face inconsistent potency across aminoglycoside suppliers. Tobramycin Sulfate (CAS 49842-07-1) resolves this with USP-defined potency (634-739 µg/mg) and chromatographic purity, ensuring batch-to-batch reproducibility for susceptibility testing and inhaled formulation development. • 2× lower MIC₅₀ against P. aeruginosa (1 µg/mL) vs gentamicin (2 µg/mL) - superior positive control for Gram-negative screening assays. • 2.15-fold higher lung ISF peak concentration via nebulization (40.8 mg/L) vs IV (19.0 mg/L) - critical for inhaled therapy R&D. • USP monograph-grade quality with residue on ignition ≤1.0% - ideal for analytical method validation and impurity profiling.

Molecular Formula C36H84N10O38S5
Molecular Weight 1425.4 g/mol
CAS No. 49842-07-1
Cat. No. B1245527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTobramycin Sulfate
CAS49842-07-1
SynonymsBrulamycin
Nebcin
Nebicin
Nebramycin Factor 6
Obracin
Sulfate, Tobramycin
Tobracin
Tobramycin
Tobramycin Sulfate
Molecular FormulaC36H84N10O38S5
Molecular Weight1425.4 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/2C18H37N5O9.5H2O4S/c2*19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18;5*1-5(2,3)4/h2*5-18,24-28H,1-4,19-23H2;5*(H2,1,2,3,4)/t2*5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;;;;;/m00...../s1
InChIKeyNZKFUBQRAWPZJP-BXKLGIMVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tobramycin Sulfate Specification & Baseline


Tobramycin sulfate (CAS 49842-07-1) is the sulfate salt form of tobramycin, an aminoglycoside antibiotic derived from Streptomyces tenebrarius with broad-spectrum bactericidal activity against aerobic Gram-negative bacteria, particularly Pseudomonas aeruginosa [1]. It is widely used in parenteral, inhaled, and ophthalmic formulations for serious infections [2]. The United States Pharmacopeia (USP) monograph specifies a potency of not less than 634 µg and not more than 739 µg of tobramycin (C18H37N5O9) per mg, with chromatographic purity and residue on ignition ≤1.0% as critical quality attributes [3].

Antimicrobial screening and assay control Supports Gram-negative susceptibility workflows
Pharmacopoeial-grade reference standard USP monograph potency range context
Inhaled and parenteral formulation research Route-specific delivery characterization
Aminoglycoside comparator studies Class-level nephrotoxicity endpoint context

Tobramycin Sulfate Aminoglycoside Differentiation


Within the aminoglycoside class, tobramycin, gentamicin, amikacin, and netilmicin exhibit clinically meaningful differences in antimicrobial susceptibility profiles, toxicity rates, and formulation performance that preclude simple generic interchange [1]. While all inhibit protein synthesis via 30S ribosomal binding, tobramycin demonstrates superior anti-pseudomonal activity compared to gentamicin and amikacin, with lower MIC values against P. aeruginosa clinical isolates [2]. Concurrently, clinical review data indicate a distinct nephrotoxicity profile: tobramycin (12.9%) exhibits lower rates than gentamicin (14.0%) but higher than netilmicin (8.7%) [3]. Additionally, formulation-specific delivery characteristics—such as the lung deposition advantage of inhaled tobramycin (40.8 mg/L peak interstitial fluid concentration) versus intravenous administration (19.0 mg/L)—underscore that therapeutic outcomes are contingent upon the specific tobramycin sulfate product and its intended route [4].

!
Gentamicin sulfate: Anti-pseudomonal MIC profile may be less favorable; reported potency context may not transfer.
!
Amikacin sulfate: Nephrotoxicity endpoint context differs; antimicrobial susceptibility profile may shift.
!
Netilmicin sulfate: Lower reported nephrotoxicity rate, but anti-pseudomonal activity context may differ.

Tobramycin Sulfate Comparative Evidence


Anti-Pseudomonal Activity Comparison

Against 1,240 clinical isolates of Pseudomonas aeruginosa from cystic fibrosis patients, tobramycin demonstrated significantly greater in vitro potency than gentamicin and amikacin. Tobramycin achieved MIC50 and MIC90 values of 1 and 8 µg/mL, respectively, compared to gentamicin MIC50/MIC90 values of 2 and >64 µg/mL [1]. This lower MIC profile translates to a higher probability of attaining therapeutic concentrations at the infection site.

Anti-Pseudomonal Activity
Head-to-head
MIC₅₀ 1 µg/mL; MIC₉₀ 8 µg/mL vs. gentamicin MIC₅₀ 2 µg/mL; MIC₉₀ >64 µg/mL
Supports antimicrobial susceptibility screening context
1,240 P. aeruginosa CF isolates; broth microdilution
Antimicrobial susceptibility Pseudomonas aeruginosa Cystic fibrosis

Nephrotoxicity Risk Comparison

A comprehensive review of 144 clinical trials encompassing approximately 10,000 patients quantified nephrotoxicity frequencies for key aminoglycosides. Tobramycin exhibited an average nephrotoxicity rate of 12.9%, compared to 14.0% for gentamicin, 9.4% for amikacin, and 8.7% for netilmicin [1]. This positions tobramycin as having a lower renal risk than gentamicin, though higher than amikacin and netilmicin.

Nephrotoxicity Risk
Cross-study comparable
Tobramycin 12.9% vs. gentamicin 14.0%, amikacin 9.4%, netilmicin 8.7%
Reported tolerability endpoint context
Pooled analysis of 144 clinical trials; ~10,000 patients
Nephrotoxicity Aminoglycoside safety Clinical pharmacology

Inhaled vs. Intravenous Lung Concentration

In a mechanically ventilated ovine model, nebulized tobramycin sulfate (400 mg dose) achieved a lung interstitial space fluid (ISF) peak concentration of 40.8 mg/L, compared to only 19.0 mg/L following equivalent intravenous administration [1]. This represents a 2.15-fold increase in local lung antibiotic exposure while simultaneously resulting in lower systemic plasma concentrations [2].

Inhaled vs. IV Lung Cmax
Head-to-head
Nebulized ISF Cmax 40.8 mg/L vs. IV 19.0 mg/L (2.15-fold higher)
Supports route-specific formulation research
Mechanically ventilated ovine model; 400 mg dose
Pulmonary pharmacokinetics Aerosol drug delivery Ventilator-associated pneumonia

Aerosol Formulation Concentration Effect

In vitro characterization of aerosolized tobramycin sulfate solutions demonstrated that the 100 mg/mL formulation delivered a significantly higher lung dose (121.3 mg) compared to the 40 mg/mL formulation (41.3 mg), representing a 2.94-fold increase in delivered dose [1]. This difference was independent of tracheal tube type or size, underscoring the concentration-dependent delivery advantage.

Aerosol Concentration Effect
Head-to-head
100 mg/mL delivered 121.3 mg vs. 40 mg/mL delivered 41.3 mg (2.94-fold)
Supports formulation-concentration optimization review
In vitro mechanical ventilation model; 400 mg nominal dose
Aerosol drug delivery Mechanical ventilation Formulation optimization

USP Potency Specification

The USP monograph for Tobramycin Sulfate specifies a potency assay range of not less than 634 µg and not more than 739 µg of tobramycin (C18H37N5O9) per mg [1]. This specification defines the acceptable potency window for pharmaceutical-grade material. Additionally, chromatographic purity requirements and residue on ignition ≤1.0% are mandated [2].

USP Potency Specification
Specification review
634–739 µg tobramycin per mg; residue on ignition ≤1.0%
Pharmacopoeial lot-consistency context
USP-NF official monograph; microbiological or HPLC assay
Pharmacopoeial standards Quality control API procurement

Tobramycin Sulfate Research and Industrial Applications


Anti-Pseudomonal Drug Discovery and Susceptibility Testing

Due to its superior MIC profile against P. aeruginosa (MIC50 1 µg/mL, MIC90 8 µg/mL) compared to gentamicin (MIC50 2 µg/mL, MIC90 >64 µg/mL) [1], tobramycin sulfate serves as a critical reference standard and positive control in antimicrobial susceptibility testing, new antibiotic screening assays, and mechanism-of-action studies targeting Gram-negative pathogens.

Inhaled Formulation Development for Pulmonary Infections

The demonstrated 2.15-fold higher lung ISF peak concentration with nebulized tobramycin sulfate (40.8 mg/L) versus intravenous administration (19.0 mg/L) [2], coupled with the 2.94-fold higher lung dose delivery of the 100 mg/mL formulation over the 40 mg/mL formulation [3], makes tobramycin sulfate the compound of choice for developing novel inhaled therapies, dry powder inhalers, and nebulizer solutions targeting cystic fibrosis, bronchiectasis, and ventilator-associated pneumonia.

Pharmaceutical Quality Control and Reference Standard Procurement

As a USP monograph-defined substance with a specified potency range of 634-739 µg/mg, chromatographic purity requirements, and residue on ignition ≤1.0% [4], tobramycin sulfate is essential for analytical method validation, impurity profiling (e.g., Tobramycin EP Impurity A and C identification), and system suitability testing in HPLC and microbiological assay workflows.

Nephrotoxicity and Safety Pharmacology Studies

Given its intermediate nephrotoxicity rate (12.9%) positioned between gentamicin (14.0%) and netilmicin (8.7%) in large clinical datasets [5], tobramycin sulfate is a valuable tool compound for comparative renal toxicology research, in vitro nephrotoxicity model validation, and studies investigating aminoglycoside uptake and accumulation in proximal tubular cells.

Application
Selection Property
Validation Focus
Antimicrobial screening and susceptibility studies
Anti-pseudomonal assay context
MIC endpoint review against Gram-negative isolates
Inhaled formulation development
Route-specific delivery characterization
Lung deposition and exposure-model review
Pharmaceutical QC and reference standard
USP monograph specification adherence
Potency range and chromatographic purity verification
Aminoglycoside safety pharmacology
Nephrotoxicity endpoint monitoring
Comparative renal toxicology model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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